H-Val-Gly-Ser-Glu-OH

Eosinophil Chemotaxis ECF-A Receptor Pharmacology Peptide Structure-Activity Relationship

Reproducible eosinophil research requires the exact native tetrapeptide sequence, not truncated or substituted analogs which alter potency by orders of magnitude or act as antagonists. - Native ECF-A component: peak chemotactic activity at 3×10⁻⁸-10⁻⁶ M; selective for eosinophils over neutrophils. - Validated for dermal inflammation models independent of mast-cell degranulation. - ≥98% purity; available for immediate research supply.

Molecular Formula C15H26N4O8
Molecular Weight 390.39 g/mol
Cat. No. B12395881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-Gly-Ser-Glu-OH
Molecular FormulaC15H26N4O8
Molecular Weight390.39 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27)/t8-,9-,12-/m0/s1
InChIKeyKDZIGQIDPXKMBA-AUTRQRHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Val-Gly-Ser-Glu-OH: Core Identity and Baseline


H-Val-Gly-Ser-Glu-OH (CAS 61756-22-7, VGSE) is the synthetic form of one of the two native tetrapeptides that constitute Eosinophil Chemotactic Factor of Anaphylaxis (ECF-A), the other being Ala-Gly-Ser-Glu [1]. It is a member of the acidic tetrapeptide chemotactic family characterized by the Gly-Ser core flanked by hydrophobic and acidic termini. Its biological function is mediated through a stereospecific eosinophil surface receptor, initiating chemotactic migration and enhancing complement and Fc receptor expression [2]. Distinguishing this compound from generic or truncated peptide alternatives is essential for reproducible eosinophil research and assay development.

Class ECF-A Acidic Tetrapeptide Tool
Target Stereospecific Eosinophil Chemotactic Receptor
Sequence Context Full-Length Val-Gly-Ser-Glu Native Form

Structural Specificity and Functional Outcome


ECF-A tetrapeptides interact with a stereospecific receptor whose activation is exquisitely sensitive to the primary sequence. Even single-residue substitutions, such as replacement of Val with Leu or Phe, shift the peak chemotactic concentration by orders of magnitude, while deletion of the Gly spacer increases the required concentration tenfold [1]. The COOH-terminal tripeptide (Gly-Ser-Glu) not only loses chemotactic activity but becomes an irreversible suppressor, requiring 10,000-fold higher concentrations to deactivate eosinophils compared to the intact tetrapeptide [1]. The NH2-terminal tripeptide (Val-Gly-Ser) acts as a competitive antagonist. These structure–activity relationships mean that substituting H-Val-Gly-Ser-Glu-OH with a truncated peptide, a single-amino-acid variant, or a non-native analogue cannot reproduce the native potency, selectivity, and bimodal (activation/deactivation) profile of the parent compound.

Target
Potential Substitute
Risk Context
H-Val-Gly-Ser-Glu-OH
Truncated COOH-Terminal Fragment (Gly-Ser-Glu)
Acts as irreversible suppressor; may invert chemotactic response; deactivation threshold differs 10,000-fold
H-Val-Gly-Ser-Glu-OH
NH2-Terminal Substituted Analogues (Leu-, Phe-)
Hydrophobic bulk shift may alter peak potency; Phe-substituted analogue requires 100–10,000× higher concentration
H-Val-Gly-Ser-Glu-OH
Histamine / Broad-Spectrum Chemoattractants
Lacks eosinophil selectivity in vivo; may not reproduce mast-cell-independent tissue recruitment

Quantitative Differentiation Against Closest Analogs


Peak Chemotactic Potency vs. Hydrophobic-Substituted Analogues

The acidic tetrapeptides of ECF-A, including Val-Gly-Ser-Glu, exhibit peak in vitro chemotactic activity for human eosinophils at 3 × 10⁻⁸ M to 10⁻⁶ M. In contrast, substitution of the NH2-terminal Val with Leu shifts the peak activity range to 10⁻⁸–10⁻⁷ M, while the Phe-substituted analogue requires 10⁻⁴ M to elicit a peak response — a 100- to 10,000-fold loss in potency [1]. This demonstrates that Val at the N-terminus is a critical potency determinant.

Potency vs. Analogues
Head-to-head
Val-Gly-Ser-Glu equipotent to Leu; 100–10,000× more potent than Phe
N-terminal Val is a critical potency determinant; Phe substitution markedly reduces receptor interaction
Human eosinophil chemotaxis, Boyden chambers
Eosinophil Chemotaxis ECF-A Receptor Pharmacology Peptide Structure-Activity Relationship

Eosinophil-Selective Activation vs. Broad-Spectrum Chemoattractants

In rosetting assays with complement-coated sheep erythrocytes (EAC3b), Val-Gly-Ser-Glu dose-dependently increases the number of rosetting human eosinophils while leaving neutrophil rosetting unaffected [1]. This contrasts with formyl-methionyl peptides such as FMLP, which are chemotactic for both eosinophils and neutrophils, and with C5a, which primarily attracts neutrophils [2]. The selective action on eosinophils is a hallmark of the native ECF-A tetrapeptides.

Cell-Type Selectivity
Cross-study
Increases eosinophil rosetting; no effect on neutrophil rosetting
Eosinophil-specific profile contrasts with dual/myeloid activity of FMLP and C5a
Human leukocyte EAC3b rosetting assay
Leukocyte Selectivity Eosinophil-Specific Chemotaxis Complement Receptor Rosetting

High-Affinity Eosinophil Deactivation vs. COOH-Terminal Fragment

Val-Gly-Ser-Glu rapidly deactivates eosinophils to homologous and heterologous stimuli at concentrations as low as 10⁻¹⁰ M, a 100-fold lower concentration than required for chemotactic activation [1]. In contrast, the COOH-terminal tripeptide Gly-Ser-Glu is required at 10⁻⁶–10⁻⁵ M to irreversibly suppress eosinophil responsiveness — a 10,000-fold higher threshold [1]. The intact tetrapeptide is thus a far more potent deactivator.

Deactivation Threshold
Head-to-head
10⁻¹⁰ M rapid deactivation vs. 10⁻⁶ M for COOH-terminal fragment
10,000-fold higher deactivation affinity than truncated fragment; supports bimodal receptor studies
Preincubation and chemotaxis challenge in vitro
Receptor Deactivation Homologous Desensitization Peptide Fragment Pharmacology

In Vivo Eosinophil Recruitment Compared to Histamine

When applied to abraded human skin or injected intradermally in marmosets, Val-Gly-Ser-Glu alone promoted marked eosinophil accumulation [1]. In contrast, histamine — although chemotactic in vitro — did not elicit appreciable eosinophil infiltration in vivo [1]. Furthermore, combinations of Val-Gly-Ser-Glu with histamine evoked little or no cutaneous eosinophilia, demonstrating that the peptide alone is sufficient for in vivo recruitment independent of mast-cell degranulation.

In Vivo Recruitment
Head-to-head
Significant eosinophil infiltration in human and marmoset skin
Reliable in vivo recruitment independent of mast-cell degranulation; histamine inactive in same models
Abraded human skin and intradermal marmoset models
In Vivo Eosinophilia Dermal Recruitment Model ECF-A Pharmacology

Fc Receptor Enhancement vs. Proline-Substituted Analogue

Both native tetrapeptides Val-Gly-Ser-Glu (Val4) and Ala-Gly-Ser-Glu (Ala4), as well as the Pro3-substituted analogue Val-Pro-Ser-Glu, increase the number of rat and human eosinophils forming rosettes with IgG-coated erythrocytes [1]. This enhancement of Fc receptor expression correlates with increased IgG-dependent cytotoxicity against schistosomula [1]. The activity is retained with Pro substitution at position 3 but is lost with NH2-terminal or COOH-terminal deletion, confirming that the full tetrapeptide scaffold is required.

Fc Receptor Enhancement
Class-level
Increases IgG-rosetting eosinophils and IgG-dependent cytotoxicity
Full tetrapeptide scaffold required for activity; native sequence provides reference standard for FcR studies
Rat/human IgG rosette and schistosomula cytotoxicity assays
Eosinophil Fc Receptor IgG-Dependent Cytotoxicity Peptide Modification

Procurement-Driven Application Scenarios


Eosinophil-Selective Chemotaxis Assay Development

H-Val-Gly-Ser-Glu-OH is the native peptide for establishing eosinophil-specific migration assays. Its selectivity for eosinophils over neutrophils, demonstrated in EAC3b rosetting assays, allows researchers to quantify eosinophil chemotaxis without neutrophil interference [1]. The peptide's defined potency range (peak activity at 3 × 10⁻⁸–10⁻⁶ M) provides a calibrated positive control for screening novel chemotactic agents or inhibitors [2].

Allergic Inflammation and Asthma Preclinical Models

In dermal and intradermal models, H-Val-Gly-Ser-Glu-OH reliably induces eosinophil tissue accumulation independently of mast-cell degranulation [1]. This makes it a critical reagent for dissecting eosinophil-specific pathways in allergic inflammation, asthma, and atopic dermatitis research, where confounding mast-cell-derived signals must be avoided.

Eosinophil Receptor Deactivation and Desensitization Studies

With a deactivation threshold of 10⁻¹⁰ M — four orders of magnitude lower than that of the COOH-terminal tripeptide fragment — H-Val-Gly-Ser-Glu-OH is uniquely suited for studying homologous and heterologous desensitization of the eosinophil chemotactic receptor [1]. This application is essential for pharmaceutical research into receptor regulation mechanisms and biased signaling.

Eosinophil Effector Function Enhancement

H-Val-Gly-Ser-Glu-OH enhances eosinophil IgG Fc receptor expression, directly increasing IgG-dependent cytotoxicity against parasitic targets [1]. This makes the peptide a valuable tool in host-defense research, immuno-oncology investigations of eosinophil-mediated killing, and functional validation of eosinophil activation states.

Application
Selection Property
Validation Focus
Eosinophil-Selective Chemotaxis Assays
Native sequence selectivity
Assay window free of neutrophil interference
Allergic Inflammation Preclinical Models
In vivo eosinophil recruitment
Mast-cell-independent pathway dissection
Receptor Desensitization Studies
High-affinity deactivation threshold
Homologous and heterologous desensitization context
Eosinophil Effector Function Enhancement
Fc receptor expression modulation
IgG-dependent cytotoxicity assay validation
Quote Request

Request a Quote for H-Val-Gly-Ser-Glu-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.